![molecular formula C12H21ClN2O B14644377 N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea CAS No. 54187-21-2](/img/structure/B14644377.png)
N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea is a chemical compound with the molecular formula C12H21ClN2O This compound is known for its unique structure, which includes both cyclopropyl and chloroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea typically involves the reaction of bis(2-methylcyclopropyl)methylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Bis(2-methylcyclopropyl)methylamine+2-chloroethyl isocyanate→N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Applications De Recherche Scientifique
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(2-chloroethyl)urea: Known for its use in chemotherapy as an alkylating agent.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another compound with similar structural features and applications in cancer treatment.
Uniqueness
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea stands out due to its unique combination of cyclopropyl and chloroethyl groups, which confer distinct reactivity and potential applications. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
54187-21-2 |
|---|---|
Formule moléculaire |
C12H21ClN2O |
Poids moléculaire |
244.76 g/mol |
Nom IUPAC |
1-[bis(2-methylcyclopropyl)methyl]-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C12H21ClN2O/c1-7-5-9(7)11(10-6-8(10)2)15-12(16)14-4-3-13/h7-11H,3-6H2,1-2H3,(H2,14,15,16) |
Clé InChI |
BAHIBJDKKFYUAB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(C2CC2C)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





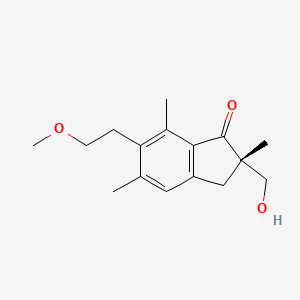
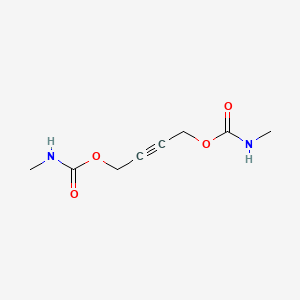
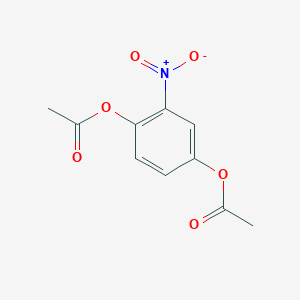
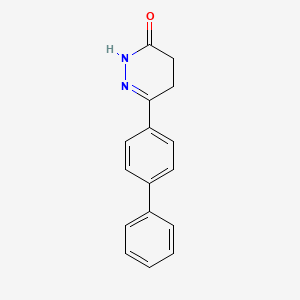
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
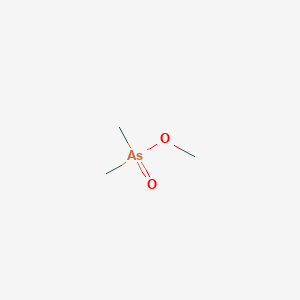
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

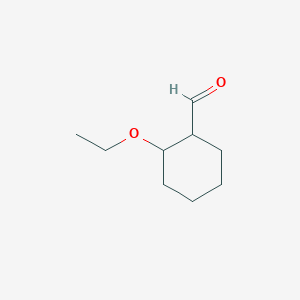
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
